molecular formula C9H8BrN3OS B6628949 2-(5-Bromopyrimidin-2-yl)sulfanyl-4,5-dimethyl-1,3-oxazole

2-(5-Bromopyrimidin-2-yl)sulfanyl-4,5-dimethyl-1,3-oxazole

Cat. No.: B6628949
M. Wt: 286.15 g/mol
InChI Key: YARDTPNMZZTOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromopyrimidin-2-yl)sulfanyl-4,5-dimethyl-1,3-oxazole is a compound with potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound has attracted the attention of researchers due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyrimidin-2-yl)sulfanyl-4,5-dimethyl-1,3-oxazole is not fully understood. However, it is believed to work by inhibiting the activity of dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been studied for its potential use as an inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-Bromopyrimidin-2-yl)sulfanyl-4,5-dimethyl-1,3-oxazole in lab experiments is its potential use as an inhibitor of dihydroorotate dehydrogenase. This enzyme is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. Inhibiting this enzyme could lead to the development of new cancer treatments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(5-Bromopyrimidin-2-yl)sulfanyl-4,5-dimethyl-1,3-oxazole. One direction is to further investigate its potential as an inhibitor of dihydroorotate dehydrogenase and its anti-cancer properties. Another direction is to study its potential as an anti-inflammatory agent. Additionally, further research could be done to fully understand its mechanism of action and to develop more effective methods for synthesizing this compound.

Synthesis Methods

The synthesis of 2-(5-Bromopyrimidin-2-yl)sulfanyl-4,5-dimethyl-1,3-oxazole involves the reaction of 5-bromopyrimidine-2-thiol with 4,5-dimethyl-2-nitrooxazole in the presence of a base such as sodium hydride. The reaction takes place under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

2-(5-Bromopyrimidin-2-yl)sulfanyl-4,5-dimethyl-1,3-oxazole has potential applications in scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. In one study, it was found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as an inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides.

Properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)sulfanyl-4,5-dimethyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3OS/c1-5-6(2)14-9(13-5)15-8-11-3-7(10)4-12-8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARDTPNMZZTOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)SC2=NC=C(C=N2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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